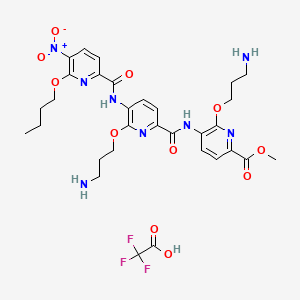

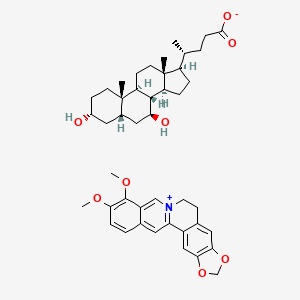

![molecular formula C19H11ClF3N5OS B10831525 2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RTI-7470-44 is a potent and selective antagonist of the human trace amine-associated receptor subtype 1 (hTAAR1). This compound is known for its ability to penetrate the blood-brain barrier and has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its effects on dopaminergic neurons and its potential therapeutic applications in conditions such as schizophrenia, drug addiction, and Parkinson’s disease .

Métodos De Preparación

The synthesis of RTI-7470-44 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound exhibits moderate metabolic stability and a favorable preliminary off-target profile .

Análisis De Reacciones Químicas

RTI-7470-44 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

RTI-7470-44 has a wide range of scientific research applications, including:

Neuroscience: It is used to study the role of hTAAR1 in the brain and its effects on dopaminergic neurons. .

Pharmacology: It is used to investigate the potential therapeutic applications of hTAAR1 antagonists in conditions such as schizophrenia, drug addiction, and Parkinson’s disease

Drug Discovery: It serves as a probe for studying the pharmacology of hTAAR1 and the development of new therapeutic agents targeting this receptor

Mecanismo De Acción

RTI-7470-44 exerts its effects by selectively antagonizing the human trace amine-associated receptor subtype 1 (hTAAR1). This receptor is a G protein-coupled receptor that plays a role in modulating dopaminergic and serotonergic neurotransmission. By blocking hTAAR1, RTI-7470-44 increases the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area, which may have therapeutic implications for conditions characterized by hypodopaminergic activity, such as Parkinson’s disease .

Comparación Con Compuestos Similares

RTI-7470-44 is unique in its high selectivity and potency as an hTAAR1 antagonist. Similar compounds include:

RO5166017: An hTAAR1 agonist that has been used in research to study the effects of activating this receptor

EPPTB: Another hTAAR1 antagonist that has been studied for its effects on dopaminergic neurotransmission

RTI-7470-44 stands out due to its favorable pharmacokinetic profile, including good blood-brain barrier permeability and moderate metabolic stability .

Propiedades

Fórmula molecular |

C19H11ClF3N5OS |

|---|---|

Peso molecular |

449.8 g/mol |

Nombre IUPAC |

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide |

InChI |

InChI=1S/C19H11ClF3N5OS/c20-12-4-2-11(3-5-12)15-8-14(19(21,22)23)13(9-24)17(27-15)30-10-16(29)28-18-25-6-1-7-26-18/h1-8H,10H2,(H,25,26,28,29) |

Clave InChI |

WHNQNKYKDSLDKM-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(N=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

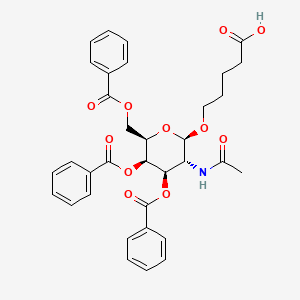

![3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B10831445.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide](/img/structure/B10831455.png)

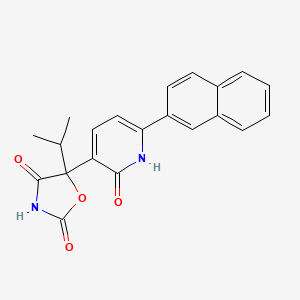

![Isopropyl 2-[({5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl}methoxy(phenoxy)phosphoryl)amino]propanoate](/img/structure/B10831474.png)

![6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)

![1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)

![[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B10831530.png)

![2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10831548.png)